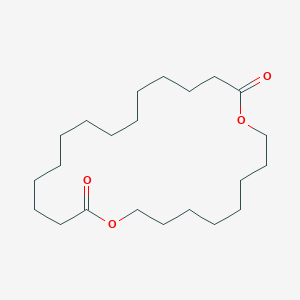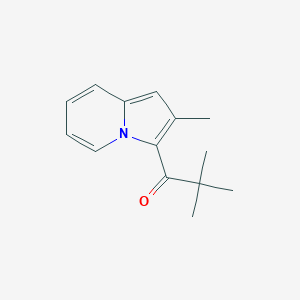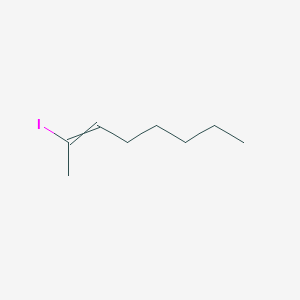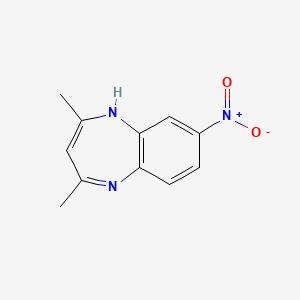![molecular formula C40H30N4O2 B14301457 4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) CAS No. 118798-02-0](/img/structure/B14301457.png)
4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) is a complex organic compound known for its unique structure and properties. This compound features a butane-1,4-diyl linkage between two 1,10-phenanthroline moieties, each of which is further connected to a cyclohexa-2,5-dien-1-one group. The intricate arrangement of these functional groups imparts distinct chemical and physical characteristics to the compound.
準備方法
The synthesis of 4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) typically involves multi-step organic reactions. The process begins with the preparation of 1,10-phenanthroline derivatives, followed by the introduction of the butane-1,4-diyl linker. The final step involves the attachment of cyclohexa-2,5-dien-1-one groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The phenanthroline moieties can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-one groups to cyclohexanone derivatives.
Substitution: The phenanthroline rings can undergo electrophilic substitution reactions, introducing various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) finds applications in various scientific fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a DNA intercalator, affecting DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The compound exerts its effects through interactions with molecular targets such as metal ions and biological macromolecules. The phenanthroline moieties can chelate metal ions, forming stable complexes that influence various biochemical pathways. Additionally, the compound’s planar structure allows it to intercalate into DNA, disrupting normal cellular processes.
類似化合物との比較
Compared to other phenanthroline derivatives, 4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) is unique due to its butane-1,4-diyl linkage and cyclohexa-2,5-dien-1-one groups. Similar compounds include:
1,10-Phenanthroline: A simpler derivative without the butane-1,4-diyl linkage.
4,4’-Bipyridine: Lacks the phenanthroline moieties but serves as a bidentate ligand.
2,2’-Bipyridine: Another bidentate ligand with different electronic properties.
特性
CAS番号 |
118798-02-0 |
|---|---|
分子式 |
C40H30N4O2 |
分子量 |
598.7 g/mol |
IUPAC名 |
4-[9-[4-[9-(4-hydroxyphenyl)-1,10-phenanthrolin-2-yl]butyl]-1,10-phenanthrolin-2-yl]phenol |
InChI |
InChI=1S/C40H30N4O2/c45-33-19-11-25(12-20-33)35-23-15-29-7-5-27-9-17-31(41-37(27)39(29)43-35)3-1-2-4-32-18-10-28-6-8-30-16-24-36(44-40(30)38(28)42-32)26-13-21-34(46)22-14-26/h5-24,45-46H,1-4H2 |
InChIキー |
GUQWATPHHXPUHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C1C=CC(=N3)CCCCC4=NC5=C(C=CC6=C5N=C(C=C6)C7=CC=C(C=C7)O)C=C4)N=C(C=C2)C8=CC=C(C=C8)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


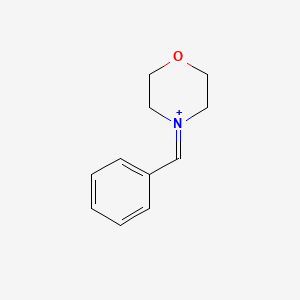
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
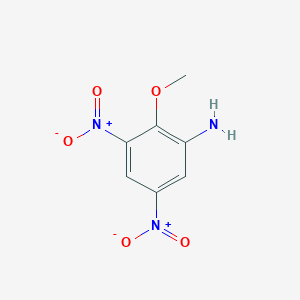

![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
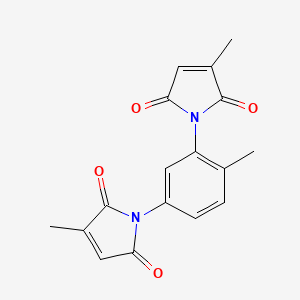
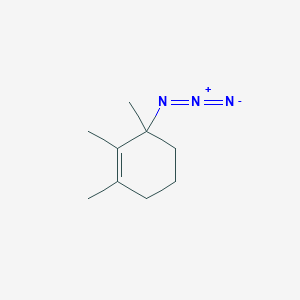
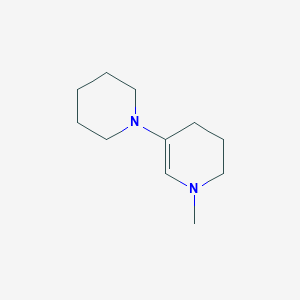
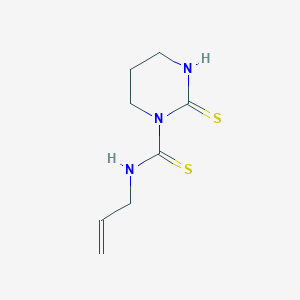
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
